

An In-depth Technical Guide to the Synthesis of 1-Phenyl-3-methylaminobutane

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Compound of Interest

Compound Name: 1-Phenyl-3-methylaminobutane

Cat. No.: B1617593

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This technical guide provides a comprehensive overview of the primary synthetic pathways for **1-Phenyl-3-methylaminobutane**, a compound of interest in pharmaceutical and chemical research. The document details the core synthetic strategies, provides representative experimental protocols, and presents key physical and spectroscopic data in a structured format for ease of comparison and implementation.

Introduction

1-Phenyl-3-methylaminobutane, also known as N-methyl-4-phenylbutan-2-amine, is a secondary amine with a phenylbutyl scaffold. Its synthesis is of interest for structure-activity relationship studies and as a potential intermediate in the development of novel chemical entities. The primary and most direct synthetic routes to this compound involve the conversion of the corresponding ketone, 4-phenyl-2-butanone, via reductive amination or the Leuckart reaction.

Core Synthesis Pathways

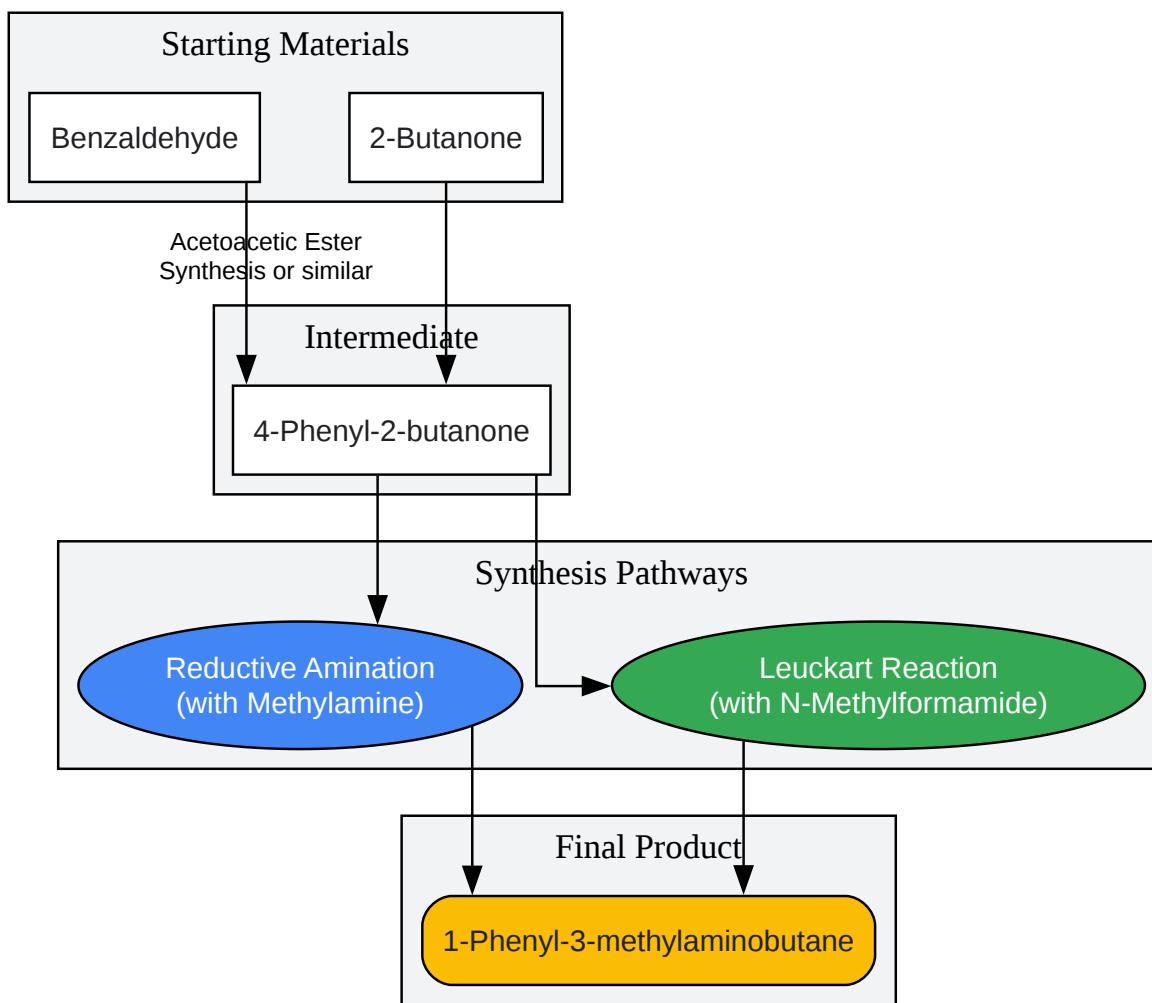
Two principal and well-established methodologies are employed for the synthesis of **1-Phenyl-3-methylaminobutane**:

- **Reductive Amination:** This versatile method involves the reaction of a carbonyl compound, in this case, 4-phenyl-2-butanone, with methylamine to form an intermediate imine, which is

then reduced *in situ* to the target secondary amine. Various reducing agents can be employed, with sodium borohydride and its derivatives being common choices.

- Leuckart Reaction: This classic method for the synthesis of amines involves the reaction of a ketone with N-methylformamide. The reaction proceeds through the formation of a formyl derivative, which is subsequently hydrolyzed to yield the final amine. This one-pot reaction is driven by high temperatures.

The logical workflow for the synthesis of **1-Phenyl-3-methylaminobutane** is depicted below:



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Figure 1: General synthesis workflow for **1-Phenyl-3-methylaminobutane**.

Data Presentation

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of **1-Phenyl-3-methylaminobutane**.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₇ N	[1]
Molecular Weight	163.26 g/mol	[1]
Boiling Point	240.4 °C at 760 mmHg	[2]
Density	0.902 g/cm ³	[2]
CAS Number	63957-19-7	[1]

Spectroscopic Data

Key spectroscopic data for the characterization of **1-Phenyl-3-methylaminobutane** are presented below.[\[1\]](#)

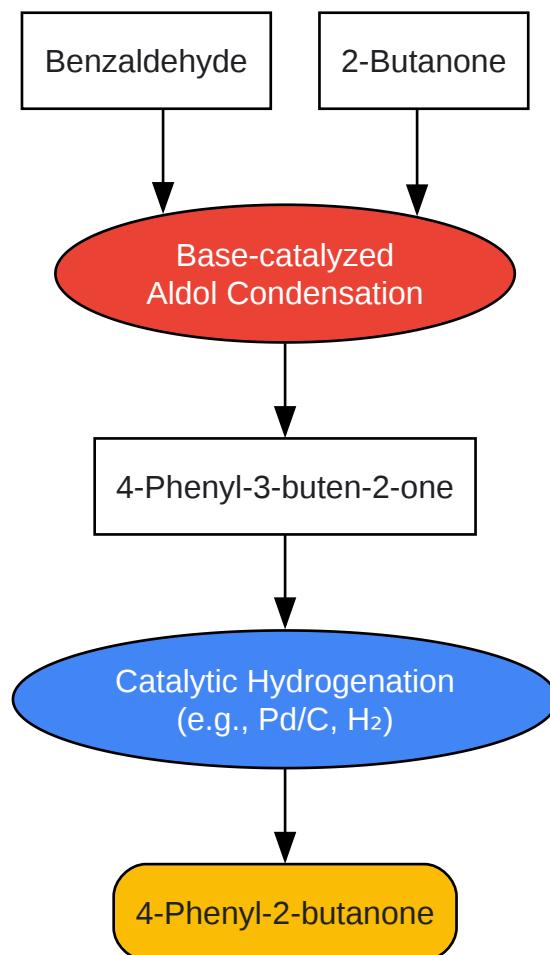
Spectroscopy	Data
¹³ C NMR	Spectral data available on PubChem.
GC-MS	Mass spectrometry data available on PubChem.
IR	Infrared spectroscopy data available on PubChem.

Experimental Protocols

The following are representative experimental protocols for the synthesis of **1-Phenyl-3-methylaminobutane**. These are generalized procedures and may require optimization for specific laboratory conditions and desired purity.

Synthesis of the Precursor: 4-Phenyl-2-butanone

A common route to the precursor ketone is the condensation of benzaldehyde with 2-butanone.



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Figure 2: Synthesis pathway for the precursor 4-Phenyl-2-butanone.

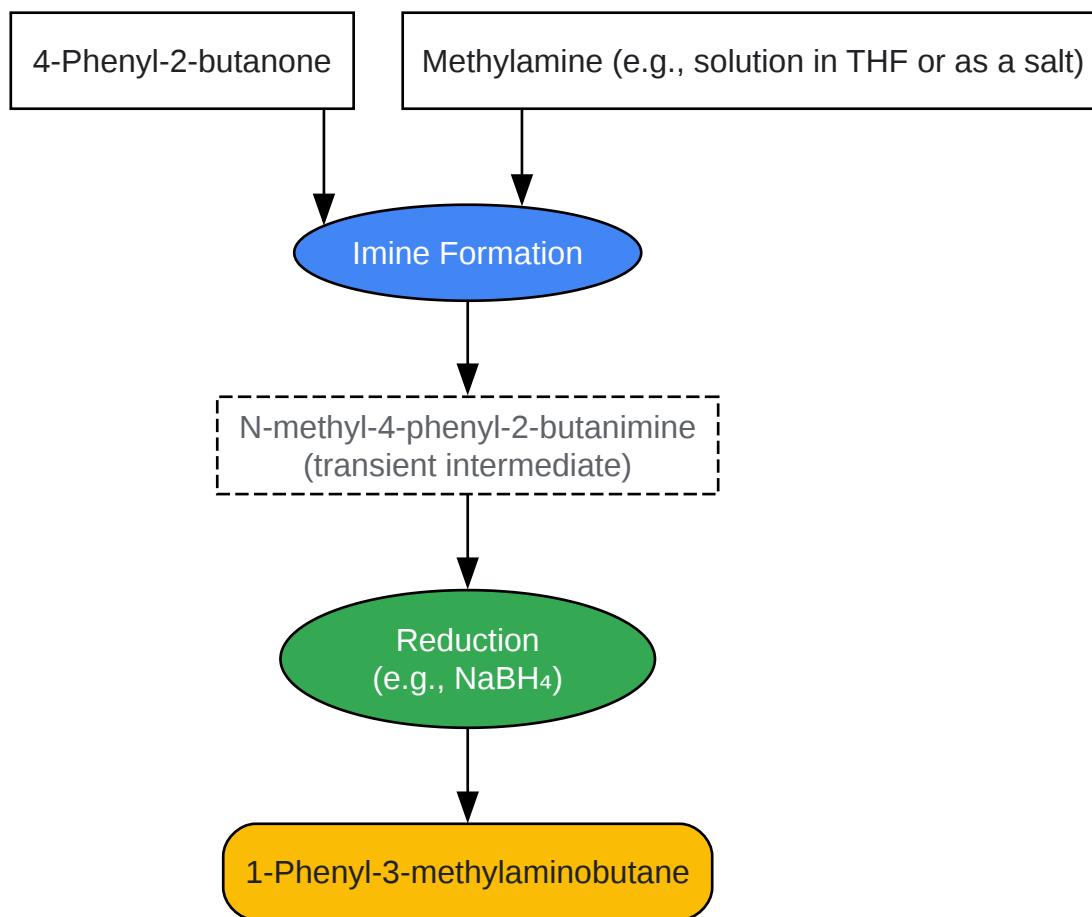
Protocol:

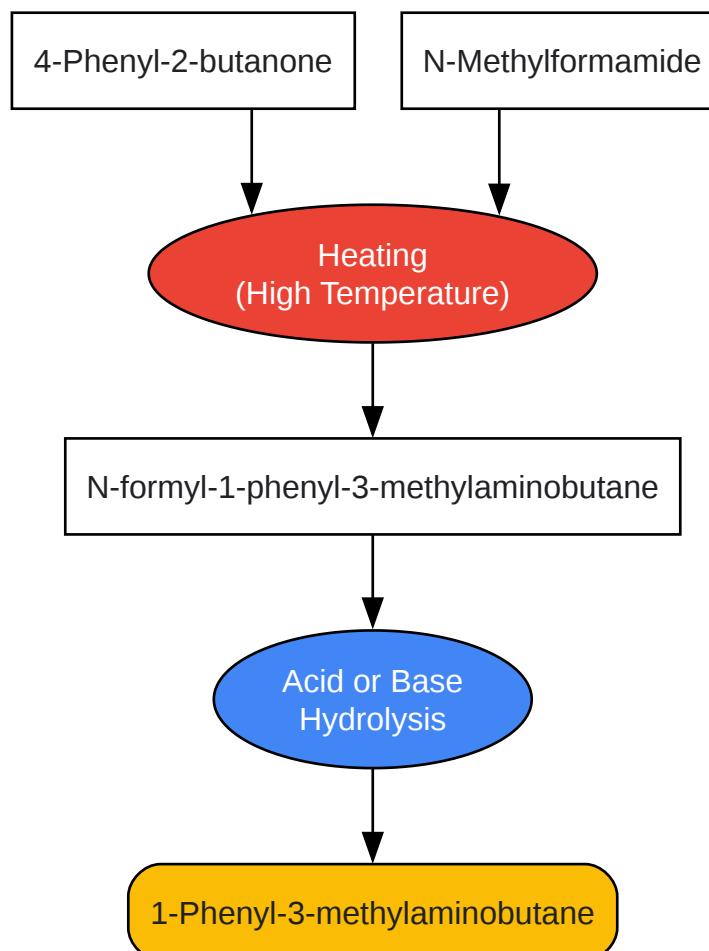
- Condensation: To a stirred solution of benzaldehyde and 2-butanone in a suitable solvent (e.g., ethanol), a base catalyst (e.g., sodium hydroxide solution) is added dropwise at a controlled temperature. The reaction is monitored by TLC until completion.
- Work-up: The reaction mixture is neutralized with acid and the product, 4-phenyl-3-buten-2-one, is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure.

- Reduction: The intermediate, 4-phenyl-3-buten-2-one, is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) and subjected to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
- Purification: After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated. The resulting crude 4-phenyl-2-butanone can be purified by vacuum distillation.

Pathway 1: Reductive Amination

This protocol describes the synthesis of **1-Phenyl-3-methylaminobutane** from 4-phenyl-2-butanone and methylamine.





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